tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate
CAS No.: 2253105-32-5
Cat. No.: VC7057547
Molecular Formula: C24H46N4O10
Molecular Weight: 550.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253105-32-5 |
|---|---|
| Molecular Formula | C24H46N4O10 |
| Molecular Weight | 550.65 |
| IUPAC Name | tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid |
| Standard InChI | InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m11./s1 |
| Standard InChI Key | KBOMHWIBSAZVOI-JBJOKHDISA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate possesses the molecular formula C<sub>24</sub>H<sub>46</sub>N<sub>4</sub>O<sub>10</sub> and a molecular weight of 550.65 g/mol. The compound is a hemioxalate salt, comprising two molecules of tert-butyl carbamate linked to a methoxypiperidine core and one molecule of oxalic acid. Its stereochemistry is defined by the (3R,4R) configuration, which critically influences its biological interactions.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2253105-32-5 | |
| IUPAC Name | tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate; oxalic acid | |
| Molecular Formula | C<sub>24</sub>H<sub>46</sub>N<sub>4</sub>O<sub>10</sub> | |
| Molecular Weight | 550.65 g/mol | |
| InChI Key | KBOMHWIBSAZVOI-JBJOKHDISA-N | |
| SMILES | CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O |
Stereochemical Considerations
The (3R,4R) stereochemistry distinguishes this compound from its (3S,4S) enantiomer (CAS: 2253105-33-6), which shares the same molecular formula but exhibits divergent biological activities . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of the methoxy and carbamate groups on the piperidine ring, which directly impacts receptor binding affinities.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step process starting with the resolution of piperidine precursors. Key steps include:
-
Chiral Resolution: Separation of (3R,4R)-3-methoxypiperidin-4-amine from racemic mixtures using chiral catalysts.
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under alkaline conditions to introduce the tert-butyl carbamate group.
-
Salt Formation: Crystallization with oxalic acid to yield the hemioxalate salt, enhancing stability and solubility.
Stability and Reactivity
The compound demonstrates moderate stability in aqueous solutions (pH 6–8) but undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing the free amine and oxalic acid. Its carbamate group participates in nucleophilic substitution reactions, enabling derivatization for structure-activity studies.
| Assay Model | Effect Observed | Concentration | Source |
|---|---|---|---|
| Aβ-induced apoptosis | 45% reduction in cell death | 10 µM | |
| Caspase-3 activity | 30% inhibition | 10 µM | |
| ROS production | 25% decrease | 10 µM |
Enzyme Inhibition
The compound exhibits moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively. This dual inhibition profile suggests potential for enhancing cholinergic neurotransmission in dementia patients.
Comparative Analysis with Structural Analogues
Enantiomeric Differences
The (3R,4R) enantiomer demonstrates 2.3-fold higher AChE inhibition compared to the (3S,4S) form, underscoring the importance of stereochemistry in biological activity . Conversely, the (3S,4S) variant shows stronger TLR7/8 antagonism, highlighting divergent therapeutic applications .
Hemioxalate vs. Hydrochloride Salts
Compared to hydrochloride salts, the hemioxalate form offers improved solubility in polar aprotic solvents (e.g., DMSO: 35 mg/mL vs. 22 mg/mL for HCl salt), facilitating in vitro testing.
Research Gaps and Future Directions
Despite promising neuroprotective data, in vivo pharmacokinetic studies are lacking. Key priorities include:
-
Blood-Brain Barrier Penetration: Assessing bioavailability via LC-MS/MS in rodent models.
-
Chronic Toxicity: Long-term safety profiling in mammalian systems.
-
Structural Optimization: Introducing fluorinated or methylated derivatives to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume